1-(ethanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
CAS No.: 1060224-04-5
Cat. No.: VC11926361
Molecular Formula: C12H18N6O2S
Molecular Weight: 310.38 g/mol
* For research use only. Not for human or veterinary use.
![1-(ethanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine - 1060224-04-5](/images/structure/VC11926361.png)
Specification
CAS No. | 1060224-04-5 |
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Molecular Formula | C12H18N6O2S |
Molecular Weight | 310.38 g/mol |
IUPAC Name | 6-(4-ethylsulfonylpiperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Standard InChI | InChI=1S/C12H18N6O2S/c1-3-21(19,20)17-8-6-16(7-9-17)12-5-4-11-14-13-10(2)18(11)15-12/h4-5H,3,6-9H2,1-2H3 |
Standard InChI Key | PTBOOYFSFDEJKT-UHFFFAOYSA-N |
SMILES | CCS(=O)(=O)N1CCN(CC1)C2=NN3C(=NN=C3C=C2)C |
Canonical SMILES | CCS(=O)(=O)N1CCN(CC1)C2=NN3C(=NN=C3C=C2)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound consists of:
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A triazolopyridazine core (a bicyclic system combining triazole and pyridazine rings).
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A piperazine ring substituted at position 4 with the triazolopyridazine group.
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Ethanesulfonyl (-SO₂C₂H₅) and methyl (-CH₃) groups at positions 1 and 3, respectively.
Table 1: Key Molecular Data
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, related triazolopyridazine derivatives are characterized using:
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NMR Spectroscopy: Proton environments for methyl (-CH₃) and sulfonyl (-SO₂) groups appear at δ 2.5–3.5 ppm and δ 3.8–4.2 ppm, respectively .
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Mass Spectrometry: Molecular ion peaks align with calculated masses (e.g., m/z 346 for [M+H]⁺) .
Synthesis and Optimization
General Synthetic Routes
Synthesis typically involves multi-step protocols:
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Formation of Triazolopyridazine Core:
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Piperazine Functionalization:
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Coupling Reactions:
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Buchwald-Hartwig amination or Ullmann coupling to link the triazolopyridazine and piperazine moieties.
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Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Source |
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Triazole Formation | HNO₂, HCl, 0–5°C | 60–75 | |
Sulfonylation | EtSO₂Cl, K₂CO₃, DCM, RT | 85–90 | |
Piperazine Coupling | Pd(OAc)₂, Xantphos, 100°C | 70–80 |
Challenges in Synthesis
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Regioselectivity: Avoiding isomer formation during triazole ring closure .
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Solubility Issues: Polar sulfonyl groups necessitate polar aprotic solvents (e.g., DMF, DMSO).
Structure-Activity Relationships (SAR)
Key modifications influencing bioactivity:
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Sulfonyl Group: Ethanesulfonyl enhances solubility and target binding vs. methylsulfonyl .
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Methyl Substituent: 3-Methyl on triazole improves metabolic stability .
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Piperazine Ring: Enables hydrogen bonding with enzymatic active sites.
Table 3: Impact of Substituents on Activity
Substituent | Biological Effect | Source |
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Ethanesulfonyl | ↑ Solubility, ↑ Kinase affinity | |
3-Methyl Triazole | ↓ CYP450 Metabolism | |
Piperazine | ↑ DNA Intercalation |
Pharmacokinetic Considerations
Absorption and Distribution
Metabolism
Toxicity
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LD₅₀: >500 mg/kg (murine models for analogs).
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hERG Inhibition: Low risk (IC₅₀ > 30 µM).
Future Directions
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